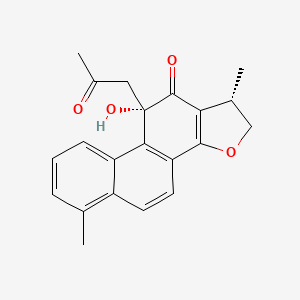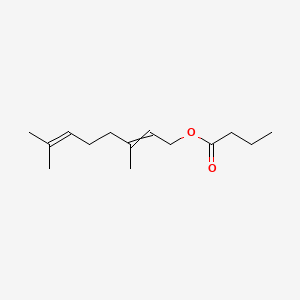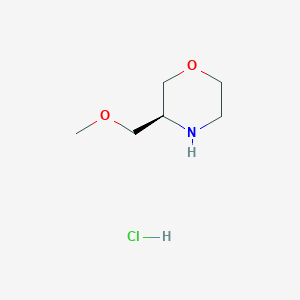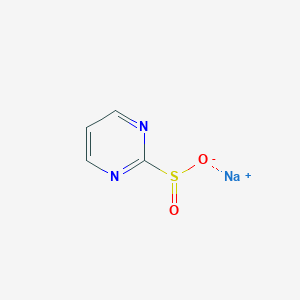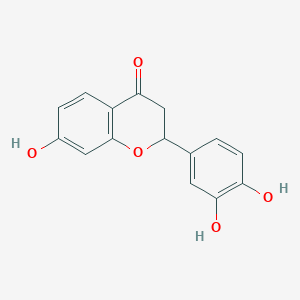
Mcl-1 inhibitor 3
Descripción general
Descripción
Mcl-1 inhibitor 3 is a small molecule inhibitor targeting the myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the B-cell lymphoma-2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in regulating apoptosis, the process of programmed cell death, by binding to and inhibiting pro-apoptotic proteins. Overexpression of Mcl-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with specific side chains to enhance binding affinity and selectivity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Mcl-1 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of catalysts like palladium or copper.
Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Aplicaciones Científicas De Investigación
Mcl-1 inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and the role of Mcl-1 in apoptosis.
Biology: Investigates the cellular pathways involving Mcl-1 and its impact on cell survival and death.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with high Mcl-1 expression.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize drug candidates
Mecanismo De Acción
Mcl-1 inhibitor 3 exerts its effects by binding to the Bcl-2 homology 3 (BH3) domain of the Mcl-1 protein. This binding prevents Mcl-1 from interacting with pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis in cancer cells. The inhibition of Mcl-1 disrupts the balance between pro-survival and pro-apoptotic signals, leading to cell death in Mcl-1-dependent cancer cells .
Comparación Con Compuestos Similares
Bcl-2 Inhibitors: Target other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL.
BH3 Mimetics: Compounds that mimic the BH3 domain and inhibit multiple Bcl-2 family proteins.
Uniqueness of Mcl-1 Inhibitor 3: this compound is unique in its high selectivity for the Mcl-1 protein, making it a valuable tool for studying Mcl-1-specific pathways and developing targeted cancer therapies. Unlike other Bcl-2 family inhibitors, this compound specifically disrupts Mcl-1 interactions, providing a more targeted approach to inducing apoptosis in cancer cells .
Propiedades
IUPAC Name |
(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBGAPIVMKKDK-HBUYLHAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52ClF2N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


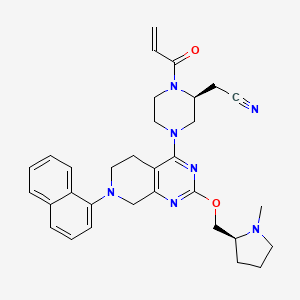
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)
